Oenin is predominantly extracted from grape skins, particularly from red grape varieties. It is also present in other fruits and vegetables, albeit in lower concentrations. The compound plays a significant role in the color and flavor profile of wine, influencing its sensory attributes.
Oenin belongs to the class of compounds known as flavonoids, specifically categorized as flavonol glycosides. Its chemical structure consists of a flavonol backbone with a sugar moiety attached, which influences its solubility and bioavailability.
The synthesis of oenin can be achieved through various methods, including extraction from natural sources and synthetic approaches. The most common method involves the extraction from grape skins using solvents such as ethanol or methanol.
Technical Details:
Oenin has a complex molecular structure characterized by its flavonoid backbone. The molecular formula of oenin is , and its structure includes:
Oenin participates in various chemical reactions typical of flavonoids, including oxidation and reduction reactions.
Technical Details:
The mechanism of action of oenin involves multiple pathways:
Research indicates that oenin exhibits significant antioxidant capacity measured through various assays (e.g., DPPH radical scavenging activity), demonstrating its potential protective effects against oxidative damage.
Oenin has several applications in scientific research:
Oenin belongs to the anthocyanin subclass of flavonoids, characterized by a flavylium cation backbone. Its molecular structure (C~23~H~25~O~12~⁺) comprises malvidin aglycone conjugated to a β-D-glucopyranoside at the C3 position (Figure 1). This glucosylation enhances water solubility and stability compared to non-glycosylated anthocyanidins [1].
Key Chemical Properties:
Table 1: Comparative Anthocyanin Profiles in Vitis vinifera [1] [6]
Anthocyanin | Aglycone | Substitution Pattern | Relative Abundance (%) |
---|---|---|---|
Oenin (Malvidin-3-O-glucoside) | Malvidin | 3',5'-OCH~3~ | 40–90 |
Peonidin-3-O-glucoside | Peonidin | 3'-OCH~3~ | 5–20 |
Cyanidin-3-O-glucoside | Cyanidin | None | 1–10 |
Delphinidin-3-O-glucoside | Delphinidin | 3',4',5'-OH | 3–15 |
The identification and classification of oenin mirror advancements in chemical taxonomy:
Early Classification Systems:
Isolation and Naming:
Table 2: Nomenclature Evolution of Oenin [1] [3] [6]
Era | Designation | Basis |
---|---|---|
Pre-1913 | "Red grape principle" | Empirical observation |
1913–1950s | Oenin | Isolation from V. vinifera |
1950s–Present | Malvidin-3-O-glucoside | Structural confirmation |
1990s–Present | IUPAC systematic name | Stereochemical precision |
Oenin’s occurrence is intrinsically linked to the genus Vitis, particularly Eurasian species:
Primary Source: Vitis vinifera
Wild Relatives and Hybrids:
Morphological and Phylogenetic Correlations:
Table 3: Oenin Distribution in Vitis Taxa [1] [4] [5]
Species | Clade | Oenin Content (% of total anthocyanins) | Key Traits |
---|---|---|---|
V. vinifera (cultivated) | Eurasian | 40–90 | High sugar, hermaphroditic flowers |
V. vinifera sylvestris | Eurasian | 25–60 | Dioecious, smaller berries |
V. labrusca | North American | <5 | "Foxy" aroma, cold-hardy |
V. amurensis | Asian | 10–30 | Frost-resistant, low sugar |
V. rotundifolia | Muscadinia | Trace | Thick-skinned berries, disease-resistant |
Concluding Remarks
Oenin epitomizes the synergy between plant evolution and biochemical specialization. Its taxonomic confinement to Vitis vinifera and related Eurasian species highlights the role of selective pressures in shaping pigment biosynthesis. Future studies may exploit interspecific diversity to enhance oenin’s stability in wines, leveraging insights from phylogenomics and copigmentation chemistry.
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